molecular formula C6H4N2O B14240726 2,8-Diazabicyclo[4.2.0]octa-1,3,5-trien-7-one CAS No. 405298-62-6

2,8-Diazabicyclo[4.2.0]octa-1,3,5-trien-7-one

Cat. No.: B14240726
CAS No.: 405298-62-6
M. Wt: 120.11 g/mol
InChI Key: RONBYZQPYUZOAY-UHFFFAOYSA-N
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Description

2,8-Diazabicyclo[4.2.0]octa-1,3,5-trien-7-one is a bicyclic compound with a unique structure that has garnered interest in various fields of scientific research.

Preparation Methods

The synthesis of 2,8-Diazabicyclo[4.2.0]octa-1,3,5-trien-7-one typically involves multistep reactions starting from 2,4-dihydroxoquinoline derivatives . The synthetic route includes the following steps:

    Formation of the intermediate: The initial step involves the preparation of a 2,4-dihydroxoquinoline derivative.

    Cyclization: The intermediate undergoes cyclization to form the bicyclic structure.

Chemical Reactions Analysis

2,8-Diazabicyclo[4.2.0]octa-1,3,5-trien-7-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms, using reagents like alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

2,8-Diazabicyclo[4.2.0]octa-1,3,5-trien-7-one has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Properties

CAS No.

405298-62-6

Molecular Formula

C6H4N2O

Molecular Weight

120.11 g/mol

IUPAC Name

2,8-diazabicyclo[4.2.0]octa-1(6),2,4-trien-7-one

InChI

InChI=1S/C6H4N2O/c9-6-4-2-1-3-7-5(4)8-6/h1-3H,(H,7,8,9)

InChI Key

RONBYZQPYUZOAY-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(NC2=O)N=C1

Origin of Product

United States

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